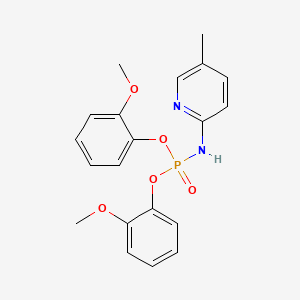
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide, also known as FMSPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMSPB is a potent inhibitor of a specific protein kinase, making it a valuable tool for studying the role of this kinase in various physiological and pathological processes.
Wirkmechanismus
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide inhibits the activity of CK2 by binding to its catalytic subunit. This leads to the disruption of the enzyme's function, resulting in the inhibition of cell growth and proliferation. 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has been shown to have a significant impact on cellular processes. It inhibits cell growth and proliferation, induces apoptosis, and affects DNA repair mechanisms. 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide is a valuable tool for studying the role of CK2 in various physiological and pathological processes. It is a potent and specific inhibitor of CK2, making it a valuable tool for investigating the function of this kinase. However, 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide can have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. Future research should focus on optimizing the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to investigate the efficacy and safety of 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide in preclinical and clinical trials. Finally, research should focus on identifying other potential targets of 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide and exploring its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide involves several steps, including the reaction of 4-fluoro-N-methylbenzamide with morpholine, followed by the addition of sulfonyl chloride and N-phenylbenzamide. The final product is obtained through purification by column chromatography. The synthesis method has been optimized to ensure high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has been extensively used in scientific research to study the role of protein kinase in various physiological and pathological processes. It has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth, apoptosis, and DNA repair. 4-fluoro-N-methyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has been used to investigate the role of CK2 in cancer, neurodegenerative diseases, and viral infections.
Eigenschaften
IUPAC Name |
4-fluoro-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-20(15-5-3-2-4-6-15)18(22)14-7-8-16(19)17(13-14)26(23,24)21-9-11-25-12-10-21/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJLURQFCWMGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B5144524.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5144536.png)
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B5144538.png)
![2-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5144545.png)
![5-[(2-phenoxypropanoyl)amino]isophthalic acid](/img/structure/B5144553.png)

![1-bromo-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5144567.png)



![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5144611.png)

![7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5144626.png)